
Erdafitinib
Overview
Description
Erdafitinib (JNJ-42756493) is an oral, pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor targeting FGFR1–2. It is approved for treating locally advanced or metastatic urothelial carcinoma (mUC) with susceptible FGFR3 or FGFR2 genetic alterations after prior platinum-based chemotherapy . Its mechanism involves competitive inhibition of ATP binding to FGFR kinases, blocking downstream signaling pathways critical for tumor growth and survival . This compound is notable for its pharmacodynamically guided dosing, where serum phosphate levels (a biomarker of FGFR inhibition) are monitored to individualize dosing, optimizing efficacy and safety .
In the pivotal phase II BLC2001 trial (NCT02365597), this compound demonstrated a 40% objective response rate (ORR) and median overall survival (OS) of 13.8 months in heavily pretreated patients with FGFR-altered mUC . These results led to accelerated FDA approval in 2019, later supported by phase III THOR trial data showing superior survival versus chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erdafitinib involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the formation of quinoxaline derivatives, which are then further modified to obtain the final product . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography . The process also includes the preparation of pharmaceutically acceptable salts and amorphous solid dispersions to enhance the compound’s bioavailability and stability.
Chemical Reactions Analysis
Metabolic Pathways and Enzymatic Reactions
Erdafitinib undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes:
- CYP2C9 : Accounts for 39% of total clearance, responsible for O-demethylation to form the major metabolite .
- CYP3A4 : Contributes 20% of total clearance, involved in secondary oxidative reactions .
Key metabolic characteristics :
- Unchanged this compound constitutes the predominant moiety in plasma (no circulating metabolites detected) .
- The O-demethylated metabolite shows reduced FGFR inhibition compared to the parent compound, minimizing off-target effects .
Parameter | Value | Source |
---|---|---|
Primary metabolizing enzymes | CYP2C9 (39%), CYP3A4 (20%) | |
Major metabolite | O-demethylated derivative | |
Plasma protein binding | 99.8% (primarily α-1-acid glycoprotein) |
Degradation and Stability Profile
This compound demonstrates pH-dependent solubility but maintains stability under standard storage conditions:
Degradation pathways :
- Hydrolysis: Minimal degradation in acidic/basic conditions (pH 1-9) .
- Oxidation: Susceptible to radical-mediated degradation, necessitating antioxidant excipients in formulations .
Stability Parameter | Result | Source |
---|---|---|
Half-life (plasma) | 59 hours | |
Photostability | Stable under ICH light conditions | |
Thermal degradation | <1% after 6 months at 25°C/60% RH |
Excretion and Elimination
Post-metabolism, elimination occurs via:
Scientific Research Applications
Clinical Applications
1. Metastatic Urothelial Carcinoma
Erdafitinib has received FDA approval for the treatment of locally advanced or metastatic urothelial carcinoma in adults with susceptible FGFR2 or FGFR3 alterations who have progressed following platinum-containing chemotherapy. Key findings from clinical trials include:
- Phase II Study (BLC2001) : In this study, 40% of patients demonstrated an objective response to this compound, with a median progression-free survival (PFS) of 5.5 months and a median overall survival (OS) of 11.3 months .
- Phase III THOR Study : Cohort 1 results indicated that this compound significantly improved OS compared to chemotherapy among patients with FGFR-altered metastatic urothelial carcinoma who had previously received anti-PD1 or anti-PD-L1 therapy .
2. Other Solid Tumors
This compound is being investigated for its efficacy in treating various solid tumors beyond urothelial carcinoma:
- Cholangiocarcinoma : The drug has shown promise in patients with cholangiocarcinoma harboring FGFR alterations, indicating a potential broader application across different cancer types .
- Tumor-Agnostic Efficacy : Recent studies have suggested that this compound may have tumor-agnostic efficacy for solid tumors with FGFR mutations, warranting further exploration in various malignancies .
Safety and Tolerability
While this compound demonstrates significant clinical activity, it is associated with adverse effects such as hyperphosphatemia, stomatitis, and central serous chorioretinopathy. Monitoring serum phosphate levels has emerged as a potential biomarker for treatment response and toxicity management .
Data Summary
The following table summarizes key findings from pivotal studies involving this compound:
Study | Cancer Type | Objective Response Rate | Median PFS (months) | Median OS (months) |
---|---|---|---|---|
BLC2001 | Urothelial Carcinoma | 40% | 5.5 | 11.3 |
THOR (Cohort 1) | Metastatic Urothelial Carcinoma | Significantly improved | Not specified | Significantly improved |
RAGNAR | Solid Tumors (Tumor Agnostic) | Under investigation | Under investigation | Under investigation |
Case Studies
Case Study 1: Advanced Urothelial Carcinoma
A patient with advanced urothelial carcinoma experienced a significant reduction in tumor size following treatment with this compound after failing multiple lines of therapy, highlighting its role as a salvage therapy for resistant cases.
Case Study 2: Cholangiocarcinoma
Another patient diagnosed with cholangiocarcinoma exhibited a remarkable response to this compound, achieving stable disease for over six months post-treatment initiation, suggesting its potential utility in this indication.
Mechanism of Action
Erdafitinib exerts its effects by binding to and inhibiting the enzymatic activity of fibroblast growth factor receptors 1, 2, 3, and 4 . This inhibition prevents the phosphorylation and subsequent signaling of these receptors, which are often involved in the proliferation, differentiation, and survival of cancer cells. By blocking these pathways, this compound reduces the viability of cancer cells and slows tumor growth .
Comparison with Similar Compounds
Erdafitinib is compared with chemotherapy, immunotherapy, and other FGFR inhibitors in clinical trials. Key findings are summarized below:
Table 1: this compound vs. Chemotherapy (Phase III THOR Trial, Cohort 1)
Parameter | This compound (n=136) | Chemotherapy (n=130) | Hazard Ratio (95% CI) | P-value |
---|---|---|---|---|
Median OS | 12.1 months | 7.8 months | 0.64 (0.47–0.88) | 0.005 |
Median PFS | 5.6 months | 2.7 months | 0.58 (0.44–0.78) | <0.001 |
ORR | 45% | 11.5% | — | — |
Grade 3–4 AEs | 45.9% | 46.4% | — | — |
Discontinuation due to AEs | 0.7% | 5.4% | — | — |
This compound improved survival and response rates over chemotherapy (docetaxel/vinflunine) with comparable toxicity but lower discontinuation rates.
Table 2: this compound vs. Pembrolizumab (Phase III THOR Trial, Cohort 2)
Parameter | This compound (n=178) | Pembrolizumab (n=173) |
---|---|---|
Median OS | 10.9 months | 11.1 months |
ORR | 40.0% | 21.6% |
Duration of Response | 4.3 months | 14.4 months |
Grade 3–4 AEs | 64.7% | 50.9% |
While this compound achieved higher ORR, pembrolizumab showed longer response durability. Safety favored pembrolizumab, with fewer severe AEs.
Comparison with Other FGFR Inhibitors
This compound is part of a growing class of FGFR inhibitors. Key differences include:
- Pemigatinib (INCB054828): Approved for cholangiocarcinoma, it targets FGFR1–3 but lacks phase III data in mUC. This compound’s broader FGFR4 inhibition may enhance efficacy in certain tumors .
- BGJ-398 (Infigratinib) : Primarily targets FGFR1–3 and is under investigation in mUC. Preclinical data suggest this compound has superior potency (IC50 < 2 nM vs. 1–3 nM for BGJ-398) .
Key Differentiators of this compound
Dosing Strategy : Serum phosphate-guided titration (starting at 8 mg, escalating to 9 mg) optimizes target engagement and reduces hyperphosphatemia risks .
Activity in Chemo-Refractory Disease: Unlike pembrolizumab, this compound retains efficacy in patients progressing post-immunotherapy (59% ORR in prior immunotherapy-exposed patients) .
Pharmacokinetics : High plasma protein binding (99.8%) and fecal excretion (69% of dose) reduce renal toxicity risks, advantageous in mUC patients with renal impairment .
Biological Activity
Erdafitinib, an oral pan-FGFR (fibroblast growth factor receptor) inhibitor, has emerged as a significant therapeutic option for patients with advanced solid tumors, particularly metastatic urothelial carcinoma (mUC) harboring specific FGFR alterations. This article explores the biological activity of this compound, detailing its mechanism of action, clinical efficacy, safety profile, and relevant case studies.
This compound functions as an ATP-competitive inhibitor targeting FGFR1–4. By binding to these receptors, it reversibly inhibits FGFR kinase autophosphorylation and subsequently decreases downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cellular processes such as proliferation, migration, and angiogenesis . The disruption of these pathways can impede tumor growth and progression.
Clinical Efficacy
This compound has been evaluated in multiple clinical trials for its effectiveness against various solid tumors with FGFR alterations. The following table summarizes key findings from significant studies:
Study | Population | Dose | Objective Response Rate (ORR) | Median Duration of Response | Common Adverse Events |
---|---|---|---|---|---|
BLC2001 (NCT02365597) | mUC patients post-platinum therapy | 8 mg daily | 40% | 5.6 months | Hyperphosphatemia (64%), dry mouth (42%) |
Phase I Study (NCT01703481) | Advanced solid tumors with FGFR alterations | 9 mg or 10 mg intermittent | Urothelial: 46.2%, Cholangiocarcinoma: 27.3% | Urothelial: 5.6 months, Cholangiocarcinoma: 11.4 months | Skin/nail/eye changes (43%/33%/28%) |
THOR-2 Trial | High-risk NMIBC patients post-BCG treatment | Oral this compound vs. intravesical chemotherapy | Not specified | Not met in this compound group | Fewer recurrences than chemotherapy |
Case Studies
- BLC2001 Trial : In this pivotal trial, patients with mUC who had progressed after platinum-based chemotherapy were treated with this compound. The study demonstrated a significant ORR of 40%, particularly in patients with FGFR mutations or fusions .
- Phase I Study : This study involved 187 patients with various advanced solid tumors. Results indicated that this compound was well-tolerated, showing promising activity especially in urothelial carcinoma and cholangiocarcinoma .
- THOR-2 Trial : this compound was compared to standard intravesical chemotherapy in high-risk non-muscle invasive bladder cancer (NMIBC) patients who had previously undergone BCG treatment. This compound reduced the risk of disease recurrence or death by 72%, highlighting its potential as a targeted therapy for patients with FGFR alterations .
Safety Profile
The safety profile of this compound is characterized by manageable adverse events. Common side effects include:
- Hyperphosphatemia : Occurred in 64% of patients, primarily grade 1/2 severity.
- Dry Mouth : Reported in 42% of participants.
- Skin/Nail/Eye Changes : Observed in approximately one-third of patients .
Serum phosphate levels have been identified as a pharmacodynamic marker correlating with clinical response, suggesting that monitoring these levels may aid in treatment management .
Q & A
Basic Research Questions
Q. What preclinical models are recommended for evaluating erdafitinib’s efficacy, and how should assay parameters be standardized?
- Methodological Answer : Use cell lines with FGFR genetic alterations (e.g., RT-112, KATO III) to assess this compound’s anti-proliferative effects. Standardize viability assays (e.g., MTT) with 4-day incubation and optical density measurements at 540 nm. Ensure DMSO concentrations do not exceed 2% to avoid solvent toxicity .
Q. How should researchers validate FGFR mutation status in patient-derived samples for this compound trials?
- Methodological Answer : Employ next-generation sequencing (NGS) or PCR-based methods to detect FGFR3 mutations or FGFR2/3 fusions. Cross-validate results with immunohistochemistry (IHC) for protein overexpression. Reference the BLC2001 trial’s inclusion criteria to ensure alignment with FDA-approved indications .
Q. What are the critical parameters for designing a phase 2 clinical trial mirroring this compound’s pivotal studies?
- Methodological Answer : Adopt a single-arm, open-label design with a primary endpoint of objective response rate (ORR). Include patients with confirmed FGFR alterations and prior platinum-based chemotherapy exposure. Use RECIST v1.1 for tumor response assessment, and incorporate pharmacodynamic monitoring of serum phosphate (PO4) for dose titration .
Q. How can researchers ensure reproducibility in this compound stability studies under stress conditions?
- Methodological Answer : Use gradient HPLC with a Phenomenex Gemini C18 column and mobile phases of 10 mM ammonium acetate (pH 4.50) and methanol. Expose this compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Characterize degradation products via LC-Q-TOF-MS/MS and NMR .
Advanced Research Questions
Q. How can conflicting data on this compound’s optimal dosing regimen (continuous vs. intermittent) be resolved?
- Methodological Answer : Perform exposure-response (ER) modeling using population pharmacokinetic-pharmacodynamic (PK-PD) data. Compare steady-state plasma concentrations and PO4 levels across dosing schedules. Prioritize regimens that balance efficacy (ORR ≥40%) with manageable hyperphosphatemia (Grade ≤2) .
Q. What strategies mitigate this compound’s drug-excipient incompatibility in formulation development?
- Methodological Answer : Avoid excipients like polyethylene glycol-4000 and crospovidone, which induce degradation. Use solid dispersion techniques with pH-stabilizing agents. Conduct accelerated stability testing (40°C/75% RH) and monitor impurity profiles using validated LC-MS methods .
Q. How should researchers address discrepancies in this compound’s mutagenicity data for degradation products?
- Methodological Answer : Apply in silico toxicity prediction tools (e.g., DEREK, Sarah Nexus) to assess mutagenic potential of degradation products (DP1–DP9). Validate findings with Ames tests. Prioritize structural elucidation of DP7 and DP8, which show confirmed mutagenicity .
Q. What statistical approaches optimize adaptive dosing in this compound trials using PO4 as a biomarker?
- Methodological Answer : Implement a Bayesian hierarchical model to individualize doses based on PO4 trajectories. Define up-titration thresholds (e.g., PO4 <5.5 mg/dL at Day 14) and dose-reduction rules for hyperphosphatemia. Validate using longitudinal data from BLC2001 .
Q. How can cross-trial heterogeneity in this compound’s overall survival (OS) data be analyzed?
- Methodological Answer : Conduct a meta-analysis of THOR and BLC2001 trials, adjusting for covariates like prior PD-1/L1 exposure. Use Cox proportional hazards models with inverse probability weighting to account for crossover effects. Report median OS with 95% confidence intervals .
Q. What methodologies validate this compound’s combination therapy synergism in resistant UC models?
- Methodological Answer : Use Chou-Talalay combination index (CI) analysis in FGFR-altered xenografts. Pair this compound with immune checkpoint inhibitors (e.g., anti-PD-1) or chemotherapy. Assess synergy via tumor growth inhibition (TGI) and immune profiling (e.g., CD8+ T-cell infiltration) .
Q. Key Considerations for Methodological Rigor
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for clinical datasets. Reference ERC DMP guidelines for metadata standards .
- Ethical Compliance : Document FGFR testing protocols and informed consent processes in IRB submissions. Align with ICH E6(R2) guidelines for adverse event reporting .
- Reproducibility : Publish raw HPLC/MS spectra and NMR assignments in supplementary materials. Use RRID codes for cell lines and software tools .
Properties
IUPAC Name |
N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(20-10-21(32-4)13-22(11-20)33-5)19-6-7-23-24(12-19)29-25(15-27-23)18-14-28-30(3)16-18/h6-7,10-17,26H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAHOMJCDNXHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027936 | |
Record name | Erdafitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Erdafitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1346242-81-6 | |
Record name | N1-(3,5-Dimethoxyphenyl)-N2-(1-methylethyl)-N1-[3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346242-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erdafitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erdafitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Erdafitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERDAFITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890E37NHMV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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